BenchChemオンラインストアへようこそ!

2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide

Lipophilicity Drug-likeness Permeability

2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide is a fluorinated imidazo[1,2-a]pyridine-3-acetamide building block (molecular formula C₉H₈FN₃O, molecular weight 193.18 g/mol) supplied at purities of 95%+ to 98% for research and further manufacturing use. The compound is distinguished from the non-fluorinated parent scaffold 2-(imidazo[1,2-a]pyridin-3-yl)acetamide (CAS 21801-86-5, MW 175.19) by a single fluorine atom at the 6-position of the fused bicyclic core, which modulates electronic properties, lipophilicity, and hydrogen-bonding capacity without substantially increasing molecular weight.

Molecular Formula C9H8FN3O
Molecular Weight 193.18 g/mol
CAS No. 603309-09-7
Cat. No. B3329517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide
CAS603309-09-7
Molecular FormulaC9H8FN3O
Molecular Weight193.18 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1F)CC(=O)N
InChIInChI=1S/C9H8FN3O/c10-6-1-2-9-12-4-7(3-8(11)14)13(9)5-6/h1-2,4-5H,3H2,(H2,11,14)
InChIKeyQMWFJTCXGLXQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide (CAS 603309-09-7) – Procurement-Ready Structural and Physicochemical Profile


2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide is a fluorinated imidazo[1,2-a]pyridine-3-acetamide building block (molecular formula C₉H₈FN₃O, molecular weight 193.18 g/mol) supplied at purities of 95%+ to 98% for research and further manufacturing use . The compound is distinguished from the non-fluorinated parent scaffold 2-(imidazo[1,2-a]pyridin-3-yl)acetamide (CAS 21801-86-5, MW 175.19) by a single fluorine atom at the 6-position of the fused bicyclic core, which modulates electronic properties, lipophilicity, and hydrogen-bonding capacity without substantially increasing molecular weight .

Why Non-Fluorinated or 2-Substituted Imidazo[1,2-a]pyridine-3-acetamides Cannot Replace 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide (CAS 603309-09-7)


Within the imidazo[1,2-a]pyridine-3-acetamide class, small substituent changes produce substantial shifts in lipophilicity, hydrogen-bond donor/acceptor balance, and metabolic vulnerability. The 6-fluoro substituent on 2-(6-fluoroimidazo[1,2-a]pyridin-3-yl)acetamide increases calculated logP by approximately 0.53 units relative to the non-fluorinated analog while preserving a primary acetamide group at position 3 that provides two hydrogen-bond donors (NH₂) unavailable in N,N-dialkylacetamide derivatives such as zolpidem [1]. Furthermore, the absence of a 2-aryl substituent eliminates the steric bulk and π-stacking potential present in 2-arylimidazo[1,2-a]pyridine-3-acetamide series, making this compound a distinct starting point for fragment-based or scaffold-hopping campaigns [2].

Quantitative Differentiation Evidence for 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide (CAS 603309-09-7) Against Closest Analogs


Predicted Lipophilicity Advantage (logP) of the 6-Fluoro Substituent vs. Non-Fluorinated Parent

The introduction of a single fluorine at the 6-position of the imidazo[1,2-a]pyridine core is predicted to increase the partition coefficient (logP) relative to the non-fluorinated analog 2-(imidazo[1,2-a]pyridin-3-yl)acetamide (CAS 21801-86-5). While experimentally measured logP for the target compound has not been reported, the analogous core scaffold 6-fluoroimidazo[1,2-a]pyridine (CAS 139022-27-8) exhibits an ACD/LogP of 1.43 compared with approximately 0.90 for the non-fluorinated imidazo[1,2-a]pyridine core, representing a calculated logP enhancement of ~0.53 units attributable to fluorine substitution . This magnitude of logP shift can influence passive membrane permeability and oral absorption potential in lead optimization campaigns.

Lipophilicity Drug-likeness Permeability

Primary Acetamide Hydrogen-Bond Donor Capacity vs. N,N-Dialkylacetamide Derivatives (e.g., Zolpidem)

2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide contains a primary amide group (–CH₂–C(=O)–NH₂) at the 3-position, which provides two hydrogen-bond donor (HBD) atoms. In contrast, the blockbuster sedative-hypnotic zolpidem (CAS 82626-48-0), which shares the imidazo[1,2-a]pyridine-3-acetamide scaffold, features an N,N-dimethylacetamide group at the same position, providing zero HBD atoms [1]. A series of fluorinated imidazo[1,2-a]pyridine derivatives bearing varied amide substituents demonstrated that HBD capacity at the 3-position correlates with GABA-A receptor positive allosteric modulator (PAM) activity; compounds with primary amide groups showed distinct binding profiles compared to tertiary amide analogs [1]. This differential hydrogen-bonding capacity translates to distinguishable pharmacological and physicochemical properties that prevent direct substitution of one acetamide variant for another.

Hydrogen bonding Target engagement GABA-A receptor

Absence of 2-Aryl Substituent: Distinct Synthetic Versatility vs. 2-Arylimidazo[1,2-a]pyridine-3-acetamide Derivatives

The patent literature extensively covers 2-arylimidazo[1,2-a]pyridine-3-acetamide derivatives (e.g., US Patent 8,980,887 B2), where the 2-position bears aryl groups that dominate molecular recognition and pharmacokinetic properties [1]. 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide lacks a 2-substituent, presenting an unsubstituted imidazo carbon at position 2 (molecular weight 193.18 g/mol). In comparison, representative 2-aryl derivatives such as 2-(4-methylphenyl)-substituted zolpidem analogs have molecular weights exceeding 300 g/mol [2]. This ~110+ g/mol molecular weight differential and the absence of a pre-installed aryl group mean that the target compound offers higher atom economy for fragment elaboration and allows medicinal chemists to independently explore vectors at the 2-position (via C–H functionalization or halogenation/cross-coupling) without the constraints of a pre-existing aryl substituent. Procurement of the 2-unsubstituted building block thus enables diversification strategies that are foreclosed when starting from 2-arylated analogs.

Fragment-based drug discovery Scaffold hopping Synthetic tractability

Predicted CYP Inhibition Profile: Clean In Silico Profile of the 6-Fluoroimidazo[1,2-a]pyridine Core

Computational ADME predictions for the structurally related 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid scaffold (which shares the identical 6-fluoroimidazo[1,2-a]pyridine core) indicate no predicted inhibition of the five major cytochrome P450 isoforms CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . While the target compound bears a 3-acetamide rather than a 2-carboxylic acid group, the core scaffold CYP inhibition profile is largely determined by the heterocyclic framework and the 6-fluoro substitution pattern. In contrast, many drug-like imidazo[1,2-a]pyridine derivatives (e.g., zolpidem) are known substrates or weak inhibitors of CYP3A4, which can introduce drug-drug interaction liabilities in polypharmacy contexts [1]. This in silico prediction offers an evidence basis for prioritizing 6-fluoroimidazo[1,2-a]pyridine building blocks in ADME-conscious lead optimization.

Drug-drug interaction risk ADME CYP inhibition

Prioritized Research and Procurement Scenarios for 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide (CAS 603309-09-7)


Fragment-Based Drug Discovery (FBDD) and Lead Generation Targeting CNS Receptors

The combination of low molecular weight (193.18 g/mol), primary amide HBD capacity (2 donors), and fluorine-enhanced lipophilicity (predicted logP shift of ~+0.53 vs. non-fluorinated core) makes this compound a suitable fragment starting point for CNS drug discovery programs, particularly those targeting GABA-A receptors where imidazo[1,2-a]pyridine-3-acetamides have established pharmacology [1]. The unsubstituted 2-position permits fragment growth via C–H activation or halogenation/cross-coupling, enabling systematic exploration of binding pocket vectors without the constraints of a pre-installed aryl group that would add >110 g/mol of molecular weight [2].

Synthesis of Focused Compound Libraries for Structure-Activity Relationship (SAR) Studies

As a 2-unsubstituted, 6-fluoro imidazo[1,2-a]pyridine-3-acetamide, this compound serves as a versatile intermediate for parallel library synthesis. The primary amide group enables facile derivatization via amide coupling or conversion to nitrile, ester, or heterocycle functionalities, while the 6-fluoro substituent provides a metabolically resistant position [1]. This contrasts with 2-aryl pre-functionalized analogs that limit diversification options and with N,N-dialkylacetamide variants that lack the synthetic handle of the primary amide . Procurement of this single building block thus supports the generation of dozens of analogs for SAR exploration.

ADME-Conscious Lead Optimization: CYP Liability Risk Mitigation

In silico predictions on the 6-fluoroimidazo[1,2-a]pyridine core scaffold indicate no inhibition of five major CYP450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), in contrast to clinically used imidazo[1,2-a]pyridine drugs such as zolpidem that carry CYP3A4 interaction liabilities [1]. For medicinal chemistry teams conducting ADME-parallel optimization, selecting a building block with a clean predicted CYP profile reduces the risk of late-stage attrition due to drug-drug interaction concerns. This procurement rationale applies whenever DDI risk mitigation is a program priority [2].

Metabolic Stability Enhancement via Fluorine Blocking Strategy

Fluorination at the 6-position of imidazo[1,2-a]pyridines has been demonstrated in published series to enhance metabolic stability in human liver microsome assays compared to non-fluorinated analogs [1]. While direct microsomal stability data for this specific compound are not publicly available, the 6-fluoro substituent is positioned at a site commonly susceptible to oxidative metabolism in the imidazo[1,2-a]pyridine scaffold. Researchers requiring building blocks with improved metabolic stability for in vivo studies should prioritize the 6-fluoro variant over non-fluorinated alternatives on the strength of class-wide evidence [1].

Quote Request

Request a Quote for 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.